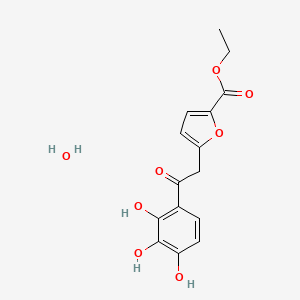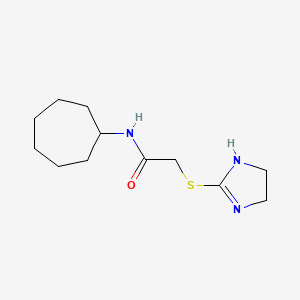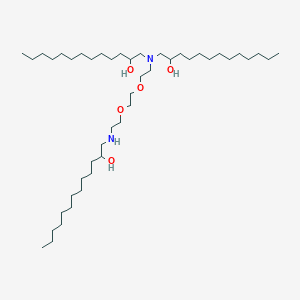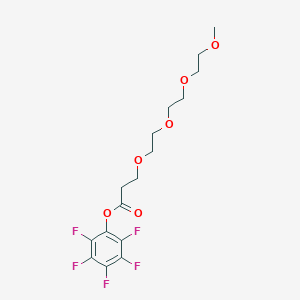
m7G(5')ppp(5')(2'OMeA)pG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound m7G(5’)ppp(5’)(2’OMeA)pG is a trinucleotide 5’ cap analog. It is used in the synthesis of capped RNA, which is crucial for the stability and translation of messenger RNA (mRNA) in eukaryotic cells. This compound is particularly important for producing mRNA with a Cap 1 structure, which is more efficient for translation in mammalian systems compared to the Cap 0 structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m7G(5’)ppp(5’)(2’OMeA)pG involves the chemical coupling of 7-methylguanosine (m7G) with 2’-O-methyladenosine (2’OMeA) through a triphosphate bridge. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under anhydrous conditions to avoid hydrolysis of the triphosphate linkage .
Industrial Production Methods: In industrial settings, the production of m7G(5’)ppp(5’)(2’OMeA)pG is often scaled up using automated synthesizers that can handle the complex sequence of reactions required. The compound is usually purified by high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The triphosphate bridge can be targeted for substitution reactions, where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to target the triphosphate bridge.
Major Products:
Oxidation: 8-oxoguanine derivatives.
Reduction: Reduced forms of the nucleotides.
Substitution: Modified trinucleotide cap analogs.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the study of RNA synthesis and stability.
- Helps in understanding the role of mRNA capping in gene expression.
Biology:
- Essential for in vitro transcription studies to produce capped mRNA.
- Used in the development of mRNA vaccines and therapeutics.
Medicine:
- Plays a crucial role in the development of mRNA-based vaccines, such as those for COVID-19.
- Used in gene therapy research to improve the stability and translation efficiency of therapeutic mRNAs.
Industry:
- Employed in the large-scale production of mRNA for research and therapeutic purposes.
- Used in the biotechnology industry for the synthesis of capped RNA.
Mecanismo De Acción
The compound m7G(5’)ppp(5’)(2’OMeA)pG functions by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is recognized by the cap-binding complex, which facilitates the initiation of translation by ribosomes. The presence of the 2’-O-methyladenosine enhances the stability of the mRNA and increases its resistance to exonuclease degradation .
Comparación Con Compuestos Similares
m7G(5’)ppp(5’)G: Another trinucleotide cap analog used for similar purposes but lacks the 2’-O-methyl modification.
m7G(5’)ppp(5’)A: Similar to m7G(5’)ppp(5’)(2’OMeA)pG but with adenosine instead of 2’-O-methyladenosine.
Uniqueness: The presence of the 2’-O-methyladenosine in m7G(5’)ppp(5’)(2’OMeA)pG provides enhanced stability and translation efficiency compared to other cap analogs. This makes it particularly useful in applications where high stability and efficient translation are required .
Propiedades
Fórmula molecular |
C32H40N15O24P4-3 |
|---|---|
Peso molecular |
1142.6 g/mol |
Nombre IUPAC |
[[5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/p-3 |
Clave InChI |
AGWRKMKSPDCRHI-UHFFFAOYSA-K |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)([O-])OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)





![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)

